molecular formula C14H16N4O5S B2749599 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034522-58-0

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No. B2749599
CAS RN: 2034522-58-0
M. Wt: 352.37
InChI Key: PJOOIZWEODGMDN-UHFFFAOYSA-N
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Description

The compound contains a 1,3,5-triazine ring which is a six-membered heterocyclic ring with three nitrogen atoms and three carbon atoms. This ring is substituted with two methoxy groups and a methyl group attached to a benzofuran ring. Benzofuran is a fused ring system consisting of a benzene ring and a furan ring. The compound also contains a sulfonamide group which consists of a sulfur atom, two oxygen atoms and a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings (triazine and benzofuran) would likely contribute to the compound’s stability and possibly its reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at the functional groups. For example, the methoxy groups could potentially be replaced with other groups in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could impact the compound’s solubility in water .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, are known to be used as condensing agents in biochemical reactions . They facilitate the formation of amides and esters from carboxylic acids and amines or alcohols .

Mode of Action

The compound likely interacts with its targets through a mechanism similar to other triazine-based condensing agents. First, the carboxylic acid reacts with the compound to form an active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Biochemical Pathways

The compound’s action primarily affects the biochemical pathways involving the formation of amides and esters. It facilitates the condensation of carboxylic acids and amines to form corresponding amides, and the esterification of carboxylic acids with alcohols to form corresponding esters . These reactions are fundamental to many biological processes, including protein synthesis.

Pharmacokinetics

The by-product of the reaction with similar compounds is highly water-soluble and can be easily removed from the main reaction product . This suggests that the compound and its by-products might have good bioavailability.

Result of Action

The compound’s action results in the formation of amides and esters from carboxylic acids and amines or alcohols . This can have various molecular and cellular effects, depending on the specific biochemical pathways involved.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the reactions with similar compounds proceed under atmospheric conditions without drying of the solvent . This suggests that the compound might also be stable and effective under similar conditions.

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, or reducing any potential side effects .

properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O5S/c1-21-13-16-12(17-14(18-13)22-2)8-15-24(19,20)10-3-4-11-9(7-10)5-6-23-11/h3-4,7,15H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOOIZWEODGMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNS(=O)(=O)C2=CC3=C(C=C2)OCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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